1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}
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Overview
Description
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} typically involves the reaction of 1H-indole-2,3-dione with 3-(trifluoromethyl)phenylhydrazine. The reaction is usually carried out in a suitable solvent under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} can be compared with other similar compounds, such as:
1H-indole-2,3-dione:
1H-indole-2,3-dione 3-{N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone}: This compound has a similar structure but with a nitro group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)19-14(13)22/h1-8,19,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJRBXNXDXETFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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